3-Cyclopropylimidazolidine-2,4-dione
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Overview
Description
3-Cyclopropylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₆H₈N₂O₂ It is characterized by a cyclopropyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Cyclopropylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels . The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one of the nitrogen atoms, leading to distinct pharmacological activities.
Pyrrolidine-2,5-dione: Features a different ring structure, affecting its reactivity and applications.
Uniqueness
3-Cyclopropylimidazolidine-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZRUJBGDIMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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